molecular formula C6H11N3S B1667264 Amthamine CAS No. 142437-67-0

Amthamine

Cat. No.: B1667264
CAS No.: 142437-67-0
M. Wt: 157.24 g/mol
InChI Key: LHVRFUVVRXGZPV-UHFFFAOYSA-N
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Description

Amthamine is a histamine agonist selective for the H2 subtype. It has been used in vitro and in vivo to study gastric secretion and other functions of the H2 receptor . The compound is known for its role in pharmacological research, particularly in understanding the mechanisms of histamine receptors.

Preparation Methods

Amthamine can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylthiazole with ethylenediamine under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more complex procedures to ensure high purity and yield.

Chemical Reactions Analysis

Amthamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Amthamine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study the behavior of histamine receptors.

    Biology: Employed in biological studies to understand the role of histamine in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to histamine imbalance.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Amthamine exerts its effects by selectively binding to the H2 subtype of histamine receptors . This binding triggers a cascade of molecular events that lead to the activation of various signaling pathways. The primary molecular targets include the H2 receptors on gastric cells, which regulate gastric acid secretion.

Comparison with Similar Compounds

Amthamine is unique in its selective affinity for the H2 subtype of histamine receptors. Similar compounds include:

    Histamine: The natural ligand for histamine receptors, but it binds to multiple subtypes.

    Cimetidine: An H2 receptor antagonist used to treat ulcers and other gastric conditions.

    Ranitidine: Another H2 receptor antagonist with similar applications as cimetidine.

This compound’s specificity for the H2 subtype makes it a valuable tool in research, distinguishing it from other histamine-related compounds.

Properties

IUPAC Name

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVRFUVVRXGZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162039
Record name Amthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142437-67-0
Record name Amthamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142437-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amthamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142437670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMTHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4ZJ2D98HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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